Nitrobenzyl Positional Isomerism: 4-Nitro vs. 3-Nitro Regioisomer Comparison
The target compound bears a 4-nitrobenzyl thioether at the indole C3 position. Its closest regioisomer, CAS 896004-75-4, carries the nitro group at the 3-position of the benzyl ring. This positional shift alters the electronic distribution on the aromatic thioether: the 4-nitro group exerts a stronger electron-withdrawing resonance effect (–M) on the sulfur atom via para-conjugation, whereas the 3-nitro group exerts primarily an inductive effect (–I) . In a related indole-thioether series evaluated for Bcl-2 inhibitory activity, the 4-nitrobenzyl analog (designated 6c) demonstrated sub-micromolar IC50 values in Bcl-2-expressing human cancer cell lines, confirming that the 4-nitro substitution pattern is a critical determinant of biological activity within this chemotype [1]. No equivalent quantitative data are available for the 3-nitro regioisomer.
| Evidence Dimension | Positional isomerism – nitro group location on benzyl thioether |
|---|---|
| Target Compound Data | 4-Nitrobenzyl substitution (para position); stronger –M resonance effect on sulfur |
| Comparator Or Baseline | CAS 896004-75-4: 3-Nitrobenzyl substitution (meta position); predominantly –I inductive effect |
| Quantified Difference | Qualitative electronic difference; in a related series, 4-nitrobenzyl analog 6c showed sub-μM IC50 in Bcl-2 cancer cell lines (exact values not reported for regioisomer comparison) |
| Conditions | Bcl-2 inhibitory anticancer assay in human cancer cell lines (Hamdy et al., 2013) – class-level extrapolation |
Why This Matters
For researchers investigating structure-activity relationships in indole-thioether series, the 4-nitro regioisomer provides a distinct electronic profile that cannot be replicated by the 3-nitro analog, making regioisomer selection a non-trivial procurement decision.
- [1] Hamdy, R.; Ziedan, N.; Ali, S.; El-Sadek, M.; Lashin, E.; Brancale, A.; Jones, A. T.; Westwell, A. D. Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. Bioorg. Med. Chem. Lett. 2013, 23 (8), 2391–2394. View Source
